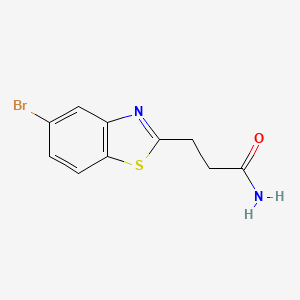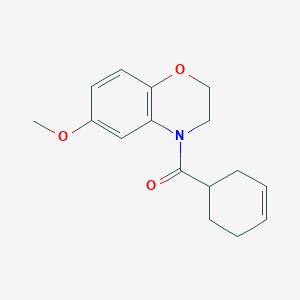
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as CX-516, is a drug that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors, which are important for learning and memory. CX-516 is a synthetic compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione works by enhancing the activity of AMPA receptors, which are important for learning and memory. AMPA receptors are activated by the neurotransmitter glutamate, and this compound enhances the response of these receptors to glutamate. This leads to an increase in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to enhance long-term potentiation (LTP), which is a process that is important for learning and memory. This compound has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is that it has been shown to have a good safety profile in animal studies. However, one limitation of this compound is that it has poor bioavailability, which means that it is difficult to administer orally. This can make it challenging to use in lab experiments.
Orientations Futures
There are a number of future directions for research on 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione. One area of interest is the potential use of this compound in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of this compound in treating depression, anxiety, and drug addiction. Additionally, there is interest in developing more potent and selective ampakines that may have fewer side effects than this compound.
Méthodes De Synthèse
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione can be synthesized using a variety of methods, but the most common method involves the reaction of cyclobutylmethylamine with 2,4-thiazolidinedione. The resulting compound is then reacted with cyclopropylmethyl bromide to produce this compound.
Applications De Recherche Scientifique
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been studied extensively for its potential use in treating cognitive disorders. In animal studies, this compound has been shown to enhance learning and memory, and to improve cognitive function in models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential use in treating depression, anxiety, and drug addiction.
Propriétés
IUPAC Name |
3-(cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(9-5-6-9)10(15)14(11(16)13-12)7-8-3-2-4-8/h8-9H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXYVTVTMWPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2CCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)

![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)